molecular formula C19H14F3N3O4 B15004060 Methyl 4-{[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate

Methyl 4-{[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate

Cat. No.: B15004060
M. Wt: 405.3 g/mol
InChI Key: WAQNUZYFPMSIOS-UHFFFAOYSA-N
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Description

Methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The trifluoromethyl group is often introduced via radical trifluoromethylation reactions . The final esterification step involves the reaction of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which methyl 4-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14F3N3O4

Molecular Weight

405.3 g/mol

IUPAC Name

methyl 4-[[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

InChI

InChI=1S/C19H14F3N3O4/c1-28-18(27)13-4-2-11(3-5-13)10-23-16(26)17-24-15(25-29-17)12-6-8-14(9-7-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,26)

InChI Key

WAQNUZYFPMSIOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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